molecular formula C22H22N2O2S B3589409 1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine

1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine

Cat. No.: B3589409
M. Wt: 378.5 g/mol
InChI Key: PAUZRTYYFJASQC-UHFFFAOYSA-N
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Description

1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine is a chemical compound with the molecular formula C16H18N2O2S . It is a member of the piperazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenyl group and a phenylsulfonyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Chemical Reactions Analysis

1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, secondary amines, and substituted piperazines.

Scientific Research Applications

1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The piperazine ring can interact with various receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-phenyl-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-27(26,22-13-11-20(12-14-22)19-7-3-1-4-8-19)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUZRTYYFJASQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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